molecular formula C10H6ClNO3 B3024818 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid CAS No. 99429-65-9

4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Cat. No.: B3024818
CAS No.: 99429-65-9
M. Wt: 223.61 g/mol
InChI Key: NTCNBKQOUPVIJW-UHFFFAOYSA-N
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Description

4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a chemical compound . It is a quinolinemonocarboxylic acid and is a conjugate acid of a 2-oxo-1,2-dihydroquinoline-4-carboxylate .


Synthesis Analysis

The synthesis of this compound and its derivatives has been discussed in several publications . For instance, 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acids and their esters react with aminopyridines in refluxing DMF to give the corresponding 4-hydroxy-2-ox .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C10H6ClNO3/c11-8-5-3-1-2-4-6 (5)12-9 (13)7 (8)10 (14)15/h1-4H, (H,12,13) (H,14,15) .


Chemical Reactions Analysis

4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acids and their esters show unusually high reactivity towards N-nucleophiles . They also react with aminopyridines in refluxing DMF to give the corresponding 4-hydroxy-2-ox .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 223.62 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis of Quinolone Derivatives

4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is involved in the synthesis of various quinolone derivatives. These compounds, including 4-hydroxyquinol-2-ones and 4-hydroxy-2-quinolones, have been synthesized through reactions with aminopyridines and anilines. Such reactions have been characterized by spectroscopic methods like NMR and mass spectroscopy, and their structures have been confirmed through X-ray analysis (Ukrainets et al., 2005); (Ukrainets et al., 2006).

Analgesic Properties

The analgesic properties of certain 4-R-2-oxo-1,2-dihydroquinoline-3-carboxylic acids have been investigated. Studies suggest that the presence of specific structural features, like a carboxylic group and benzyl fragment, is essential for exhibiting analgesic effects (Ukrainets et al., 2011).

Diuretic Activity

Research has been conducted on the diuretic activity of arylalkylamides of 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. These studies involve the synthesis of various amides and their evaluation in terms of their effects on kidney function (Ukrainets et al., 2008).

Antihypoxic Activity

The antihypoxic activity of certain derivatives has also been explored. For instance, the synthesis of N-R-amides of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and their evaluation as potential antihypoxic agents show promising results. Some of these compounds demonstrate significant antihypoxic effects and are suitable for further pharmacological testing as potential antioxidants (Ukrainets et al., 2014).

Safety and Hazards

The safety information available indicates that 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid may be harmful if swallowed, in contact with skin, or if inhaled . Therefore, appropriate precautions should be taken while handling this compound .

Future Directions

The future directions for 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and its derivatives could involve further exploration of their therapeutic potential . The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development .

Properties

IUPAC Name

4-chloro-2-oxo-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-8-5-3-1-2-4-6(5)12-9(13)7(8)10(14)15/h1-4H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCNBKQOUPVIJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357001
Record name 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99429-65-9
Record name 4-Chloro-1,2-dihydro-2-oxo-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99429-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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